2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide
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Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the chloromethylphenyl group. Common reagents used in these reactions may include chlorinating agents, sul
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic derivative of piperidine and benzenesulfonamide, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a benzenesulfonyl group and a chloro-substituted methylphenyl moiety. Its molecular formula is C17H20ClN2O2S with a molecular weight of approximately 348.87 g/mol.
1. Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, derivatives with benzenesulfonamide groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.
2. Enzyme Inhibition
The compound is also reported to inhibit key enzymes like acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are beneficial in managing urinary tract infections .
Enzyme | Inhibition Activity |
---|---|
Acetylcholinesterase | Strong |
Urease | Strong |
3. Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties through the inhibition of the NLRP3 inflammasome pathway. In vitro studies indicated that the compound significantly reduced the release of pro-inflammatory cytokines such as IL-1β, suggesting its potential utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- NLRP3 Inflammasome Inhibition : The compound inhibits the activation of the NLRP3 inflammasome, which plays a pivotal role in the inflammatory response. This inhibition leads to decreased IL-1β secretion, contributing to its anti-inflammatory effects .
- Enzyme Interaction : The sulfonamide moiety is known for its ability to bind to active sites of enzymes like AChE, thereby blocking substrate access and preventing enzyme function .
Case Studies
Several studies have explored the biological efficacy of related compounds:
- Study on Analogues : A study evaluating various benzenesulfonamide analogues found that modifications in the substituents significantly affected their inhibitory potency against IL-1β release. For instance, removal or repositioning of chloro groups led to decreased activity, indicating the importance of these functional groups in maintaining biological efficacy .
- Antibacterial Screening : Another investigation assessed the antibacterial activity of synthesized piperidine derivatives and found that specific structural features enhanced their effectiveness against pathogenic bacteria .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-10-11-16(21)13-19(15)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLWYIBXQRFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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